N-(5-chloro-2-phenoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide
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Overview
Description
N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of phenoxyphenyl compounds, followed by the introduction of the tetrahydroisoquinoline group through a series of reactions involving amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The chlorinated phenoxyphenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-(5-CHLORO-2-PHENOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of a chlorinated phenoxyphenyl group and a tetrahydroisoquinoline moiety
Properties
Molecular Formula |
C29H25ClN2O2 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C29H25ClN2O2/c30-25-14-15-28(34-26-8-2-1-3-9-26)27(18-25)31-29(33)23-12-10-21(11-13-23)19-32-17-16-22-6-4-5-7-24(22)20-32/h1-15,18H,16-17,19-20H2,(H,31,33) |
InChI Key |
HHBYRLADBCSSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5 |
Origin of Product |
United States |
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